5-Bromo-2,4-dimethoxyphenylboronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2,4-dimethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2,4-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethoxyphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols and Quinones: Formed through oxidation reactions.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution.
Scientific Research Applications
5-Bromo-2,4-dimethoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethoxyphenylboronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide . The compound’s ability to undergo oxidation and substitution reactions also contributes to its versatility in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenylboronic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3,4-Dimethoxyphenylboronic Acid: Has a different substitution pattern on the aromatic ring, affecting its reactivity and applications.
5-Bromo-2-chlorophenylboronic Acid: Contains a chlorine atom instead of methoxy groups, leading to different chemical properties and reactivity.
Uniqueness
5-Bromo-2,4-dimethoxyphenylboronic acid is unique due to the presence of both bromine and methoxy groups on the aromatic ring. This combination enhances its reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(5-bromo-2,4-dimethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAWAOHHKILZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)OC)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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